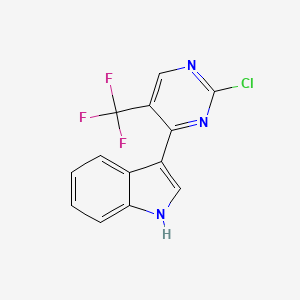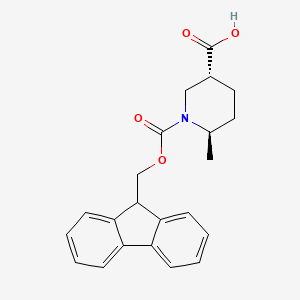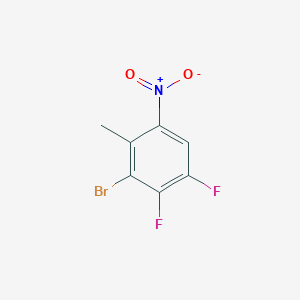
3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H4BrF2NO2. This compound is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. It is used in various chemical syntheses and has applications in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 3-bromo-1,2-difluoro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the methyl group can undergo oxidation to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 3-azido-1,2-difluoro-4-methyl-5-nitrobenzene or 3-thio-1,2-difluoro-4-methyl-5-nitrobenzene.
Reduction: Formation of 3-bromo-1,2-difluoro-4-methyl-5-aminobenzene.
Oxidation: Formation of 3-bromo-1,2-difluoro-4-carboxy-5-nitrobenzene.
Aplicaciones Científicas De Investigación
3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene exerts its effects depends on the specific application. In biochemical assays, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The methyl group can affect the compound’s hydrophobicity and overall molecular stability.
Comparación Con Compuestos Similares
3-Bromo-1,2-difluoro-4-methylbenzene: Lacks the nitro group, making it less reactive in certain redox reactions.
3-Bromo-1,2-difluoro-5-nitrobenzene: Lacks the methyl group, which can alter its physical properties and reactivity.
3-Bromo-4-methyl-5-nitrobenzene: Lacks the fluorine atoms, affecting its electron-withdrawing capabilities and overall reactivity.
Uniqueness: 3-Bromo-1,2-difluoro-4-methyl-5-nitrobenzene is unique due to the combination of bromine, fluorine, methyl, and nitro groups on a single benzene ring. This combination provides a distinct set of chemical properties, making it valuable for specific synthetic applications and research studies.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
3-bromo-1,2-difluoro-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c1-3-5(11(12)13)2-4(9)7(10)6(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKBMVCETVDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8113052.png)
![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)
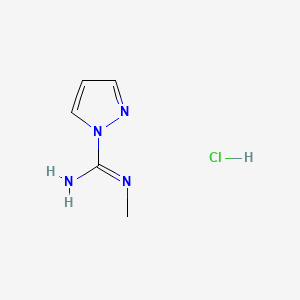
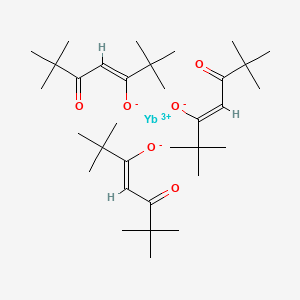
![rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B8113073.png)
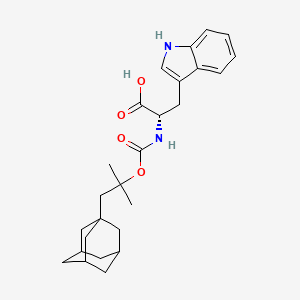
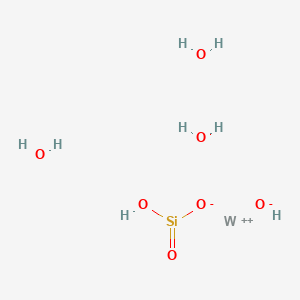

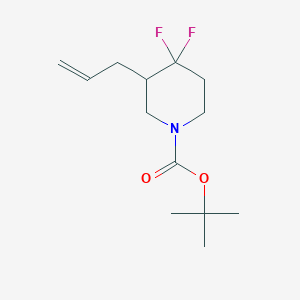
![tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8113106.png)
![3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8113122.png)
